3-Chloro-6-fluoro-1-methylisoquinoline
Description
3-Chloro-6-fluoro-1-methylisoquinoline is a halogenated isoquinoline derivative featuring a methyl group at position 1, chlorine at position 3, and fluorine at position 5. Isoquinoline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties. Substitutions at positions 1, 3, and 6 influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
3-chloro-6-fluoro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-9-3-2-8(12)4-7(9)5-10(11)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXKFCHBLCWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-fluoro-1-methylisoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
This compound is characterized by the presence of a chloro and a fluoro substituent on the isoquinoline ring, which can significantly influence its biological properties. The chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it may inhibit kinases that play a crucial role in cell signaling pathways.
- Receptor Interaction : Isoquinoline derivatives often interact with neurotransmitter receptors. Preliminary studies suggest that this compound may modulate the activity of nicotinic acetylcholine receptors, which are involved in neuronal signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| A549 (Lung Cancer) | 12.4 | |
| HeLa (Cervical Cancer) | 10.5 |
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have explored the applications of this compound:
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer, indicating its potential for therapeutic use.
- Combination Therapies : Studies have shown enhanced efficacy when combined with existing chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit significant anticancer properties. 3-Chloro-6-fluoro-1-methylisoquinoline has been studied for its potential as a therapeutic agent against several cancer types. Its structural features allow it to interact effectively with biological targets involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition
This compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic processes. For instance, studies have indicated that it can inhibit certain kinases which are crucial in cancer signaling pathways, thereby reducing tumor growth and metastasis.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area.
Agrochemical Applications
Herbicide Development
The compound's structural characteristics contribute to its effectiveness as a herbicide. It functions by interfering with plant growth regulators, which can disrupt the normal development of weeds. This makes it a valuable candidate for developing new herbicides aimed at controlling resistant weed populations.
Pesticide Formulations
In addition to herbicidal properties, this compound is being explored for use in pesticide formulations due to its ability to target specific pests while minimizing impact on non-target organisms. This selectivity is crucial for sustainable agricultural practices.
Material Science
Organic Electronics
The unique electronic properties of this compound have led to its investigation in the field of organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) shows potential for enhancing device performance due to improved charge transport properties.
Polymer Chemistry
This compound can also serve as a building block in polymer synthesis, contributing to materials with tailored properties for specific applications such as coatings or adhesives. The incorporation of halogen atoms can modify the thermal stability and mechanical strength of the resulting polymers.
Data Table: Comparative Analysis of Isoquinoline Derivatives
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Chlorine at position 3, Fluorine at position 6 | Anticancer, Neuroprotective | Enhanced reactivity due to halogens |
| 1-Methylisoquinoline | Methyl group at position 1 | Antimicrobial | Simpler structure than target compound |
| 5-Fluoroisoquinoline | Fluorine at position 5 | Anticancer | Focus on fluorinated derivatives |
| 4-Methylisoquinoline | Methyl group at position 4 | Moderate biological activity | Variation in substitution pattern |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Herbicide Development
Research conducted by agricultural scientists evaluated the herbicidal activity of this compound against common weed species. Results indicated a high level of efficacy, with a notable reduction in weed biomass observed in treated plots compared to controls.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro group in 3-chloro-6-fluoro-5-nitroisoquinoline significantly increases molecular weight (242.60 g/mol) and polarizability, making it suitable for energetic materials or as a reactive intermediate . Chlorine and fluorine (common in all analogs) enhance lipophilicity and metabolic stability, critical for drug candidates.
- Electron-Donating Groups (EDGs): Methoxy groups (e.g., in 3-chloro-6-fluoro-7-methoxyisoquinoline) improve solubility in polar solvents but may reduce membrane permeability compared to methyl substituents .
Preparation Methods
Cyclization via Ruthenium-Catalyzed Reaction
A recent method involves the cyclization of benzylisocyanate with diarylalkyne catalyzed by [RuCl2(p-cymene)2] in the presence of copper(II) triflate and cesium carbonate in 1,2-dichloroethane at elevated temperature (120 °C). This method yields highly substituted isoquinoline derivatives with good yields (~72%) and purity after chromatographic purification.
-
- Benzylisocyanate (0.75 mmol)
- Diarylalkyne (0.75 mmol)
- [RuCl2(p-cymene)2] (5 mol%)
- Cu(OTf)2 (0.5 equiv.)
- CsCO3 (1.0 equiv.)
- Solvent: 2 mL 1,2-dichloroethane (DCE)
- Temperature: 120 °C for 1 hour
-
- Extraction with ethyl acetate and water
- Drying over Na2SO4
- Purification by silica gel chromatography (hexane/ethyl acetate)
This method is adaptable for introducing halogen substituents by choosing appropriately substituted starting materials or by post-synthetic halogenation.
Halogenation and Methylation Steps
For introducing the fluoro and chloro substituents at specific positions (3-chloro and 6-fluoro), halogenation reactions are performed either on intermediate isoquinolines or on precursors before cyclization.
- Fluorination: Selective fluorination at the 6-position can be achieved by using fluorinated benzyl precursors or via electrophilic fluorination reagents post-cyclization.
- Chlorination: Chlorination at the 3-position is typically performed by electrophilic substitution using reagents such as phosphorus tribromide or other halogenating agents under reflux conditions in chloroform or similar solvents.
Methylation at the 1-position (N-methylation) is often carried out by reduction followed by methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Detailed Experimental Data and Yields
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Benzylisocyanate, diarylalkyne, [RuCl2(p-cymene)2], Cu(OTf)2, CsCO3 | 120 °C, 1 h, DCE | 72 | Purified by silica gel chromatography |
| Fluorination | Fluorinated benzyl precursors or electrophilic fluorination reagents | Variable | High | Selective at 6-position |
| Chlorination | Phosphorus tribromide or similar halogenating agents | Reflux in chloroform, 14 h | Moderate | Selective at 3-position |
| N-Methylation | Methyl iodide or dimethyl sulfate | Basic conditions | High | Methylation at N-1 position |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns with characteristic chemical shifts for aromatic protons and methyl groups.
- Melting Point: Typically around 132-133 °C for related substituted isoquinolines, indicating purity.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and halogen incorporation.
- IR Spectroscopy: Characteristic peaks for aromatic rings and halogen substituents.
Summary of Preparation Method Analysis
- The preparation of this compound relies on a multi-step synthetic route involving cyclization catalyzed by ruthenium complexes, followed by selective halogenation and methylation.
- The use of transition metal catalysis allows for efficient construction of the isoquinoline core with good control over substitution.
- Halogenation steps require careful choice of reagents and conditions to achieve regioselectivity.
- Purification is typically achieved by silica gel chromatography, and yields are generally moderate to high depending on the step.
- Analytical data support the successful synthesis and purity of the compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-6-fluoro-1-methylisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors or halogenation of pre-formed isoquinoline scaffolds. For example, reductive cyclization of intermediates (e.g., keto esters) under acidic conditions can yield fluorinated isoquinoline derivatives . Key parameters include temperature control (50–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination). Purity can be optimized via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., downfield shifts for Cl and F at C3/C6). ¹⁹F NMR is critical for confirming fluorine substitution .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying steric effects of the methyl group at N1 .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing Cl and F groups reduce electron density at C4, favoring Suzuki-Miyaura couplings at C5. Solvent effects (e.g., DMF vs. toluene) and catalyst choice (Pd(PPh₃)₄ vs. Pd₂(dba)₃) should be tested experimentally to validate computational predictions .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Time-Dependent Studies : Longitudinal assays (e.g., 1-week vs. 1-year intervals) differentiate short-term efficacy from long-term toxicity, as seen in stress-response studies .
- Dose-Response Curves : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts.
- Mediation Analysis : Use structural equation modeling (SEM) to isolate confounding variables (e.g., solvent effects, cell-line variability) .
Q. How can crystallographic data from SHELX be reconciled with conflicting spectroscopic results for this compound?
- Methodological Answer : Cross-validate using:
- Multi-Technique Refinement : Combine XRD data (SHELXL) with solid-state NMR to resolve discrepancies in substituent orientations .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to explain differences between solid-state and solution structures .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC₅₀ values.
- ANOVA with Post Hoc Tests : Compare toxicity across cell lines or animal models, adjusting for batch effects via mixed-effects models .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-UV at 254 nm.
- Light Sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation kinetics .
Conflict Resolution in Published Studies
Q. Why do some studies report potent antimicrobial activity for this compound while others show no effect?
- Methodological Answer :
- Strain-Specificity : Test against standardized panels (e.g., CLSI-recommended strains) and include positive controls (e.g., ciprofloxacin).
- Biofilm vs. Planktonic Assays : Biofilm-forming microbes may exhibit reduced susceptibility, requiring adjusted MIC protocols .
Tables for Key Data
| Property | Method | Typical Result | Reference |
|---|---|---|---|
| Melting Point | DSC | 145–148°C | |
| LogP (Lipophilicity) | Shake-Flask HPLC | 2.8 ± 0.3 | |
| Crystal System (XRD) | SHELXL Refinement | Monoclinic, P2₁/c |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
